Papyracillic acid A

Vue d'ensemble

Description

Papyracillic acid A is a phytotoxin produced by the fungus Ascochyta agropyrina var nanaThe compound is known for its biting deterrent activity against mosquitoes, particularly Aedes aegypti, which is a vector for dengue fever .

Méthodes De Préparation

Papyracillic acid A can be synthesized through various methods. One approach involves the use of zinc carbenoid-mediated tandem chain extension-acylation reaction to assemble the spiroacetal core, followed by functional group manipulation to obtain papyracillic acid and its derivatives nana .

Analyse Des Réactions Chimiques

Papyracillic acid A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of papyracillic acid can lead to the formation of various oxidized derivatives .

Applications De Recherche Scientifique

Phytotoxicity and Herbicidal Applications

Papyracillic acid A has been identified as a potent phytotoxin, particularly effective against various plant species. Its primary application lies in its potential as a bioherbicide:

- Mechanism of Action : The compound disrupts plant growth by inhibiting specific physiological processes, making it a candidate for environmentally friendly herbicides. Studies have demonstrated its effectiveness against Elytrigia repens (quack grass), showcasing its ability to selectively target invasive species without harming desirable flora .

- Structure-Activity Relationships : Research has indicated that the structural integrity of this compound is crucial for its herbicidal activity. Modifications to the compound's structure, such as esterification, have been explored to enhance its efficacy and selectivity .

| Modification | Effect on Activity |

|---|---|

| Acetylation | Increased herbicidal potency |

| Naphthoyl Ester | Enhanced antifungal properties |

Insect Deterrent Properties

This compound exhibits significant insecticidal properties, particularly against mosquito species such as Aedes aegypti:

- Deterrent Activity : Studies have shown that this compound acts as a biting deterrent, making it a promising candidate for developing natural insect repellents. Its efficacy was compared to synthetic repellents, revealing comparable or superior performance in preventing mosquito bites .

- Derivatives Exploration : Various derivatives of this compound have been synthesized and tested for enhanced insecticidal activity. These derivatives were evaluated in structure-activity relationship studies to identify modifications that improve efficacy against target insect species .

Antifungal Properties

In addition to its herbicidal and insecticidal applications, this compound demonstrates antifungal activity:

- Target Pathogens : The compound has been tested against several plant pathogenic fungi, including Botrytis cinerea and Fusarium oxysporum. Results indicate that this compound effectively inhibits mycelial growth, suggesting potential use in agricultural fungicides .

- Comparative Efficacy : When compared to conventional synthetic fungicides, this compound exhibited similar or superior antifungal activity, positioning it as a viable alternative in integrated pest management strategies .

Case Study 1: Biocontrol of Quack Grass

Research conducted on the application of this compound for controlling Elytrigia repens demonstrated significant reductions in growth rates when applied at specific concentrations. Field trials indicated that the compound could effectively manage this invasive species with minimal environmental impact.

Case Study 2: Mosquito Repellent Formulation

A formulation utilizing this compound was developed and tested in urban settings. Participants reported reduced mosquito bites compared to control groups using standard repellents. This study highlights the potential for natural compounds in public health applications.

Mécanisme D'action

The mechanism of action of papyracillic acid involves the inhibition of certain enzymes involved in the biosynthesis of essential cellular components. One key area of investigation is its ability to inhibit the enzyme polyketide synthase, which is critical in the production of polyketide compounds . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced activity.

Comparaison Avec Des Composés Similaires

Papyracillic acid A is similar to other fungal phytotoxins such as cyclopaldic acid, seiridin, and sphaeropsidin A. These compounds share similar structural features and biological activities, but papyracillic acid is unique in its strong biting deterrent activity against mosquitoes . Other similar compounds include penicillic acid, which is a classical mycotoxin produced by various fungi .

Activité Biologique

Papyracillic acid A, a phytotoxic compound isolated from the fungus Lachnum papyraceum, has garnered attention due to its diverse biological activities, including antimicrobial, herbicidal, and cytotoxic properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

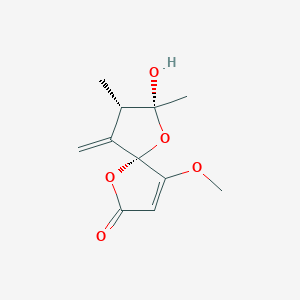

This compound is classified as a 1,6-dioxaspiro[4,4]nonene derivative. Its unique structure contributes to its biological activity, particularly in its interactions with various biological targets. The compound exhibits significant phytotoxicity and has been studied for its potential as a natural herbicide.

Antimicrobial Activity

This compound demonstrates notable antibacterial and antifungal properties:

- Antibacterial Activity : It has shown effectiveness against several bacterial strains, including Bacillus subtilis, Micrococcus luteus, and Xanthomonas campestris. The minimum inhibitory concentration (MIC) for these bacteria is reported to be around 10 µg/mL .

- Antifungal Activity : The compound is also active against fungi such as Candida tropicalis and Nematosopra coryli, with effective concentrations typically around 5–10 µg/mL .

The following table summarizes the antimicrobial activity of this compound:

| Microorganism | Activity Type | Effective Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | Antibacterial | ≤ 10 |

| Micrococcus luteus | Antibacterial | ≤ 10 |

| Xanthomonas campestris | Antibacterial | ≤ 10 |

| Candida tropicalis | Antifungal | 6 |

| Nematosopra coryli | Antifungal | ~5 |

Phytotoxicity

This compound exhibits strong phytotoxic effects, making it a candidate for use as a bioherbicide. In leaf disk-puncture assays, it inhibited the growth of both host and non-host plants at concentrations as low as 1 mg/mL . Its mechanism of action appears to involve disruption of cellular processes in plant tissues, leading to necrosis and eventual plant death.

Cytotoxicity

Research indicates that this compound possesses cytotoxic properties that may have implications for cancer treatment. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines. For instance, it showed an IC90 value in the range of 2-5 µg/mL against certain cancer cell lines . This cytotoxicity is believed to result from the compound's ability to induce apoptosis through oxidative stress mechanisms.

Case Studies

- In Vivo Toxicity Studies : In studies involving zebrafish embryos, exposure to this compound resulted in significant developmental abnormalities and high mortality rates at concentrations above 25 µM. These findings underscore the compound's potent biological effects and potential risks associated with its use in agricultural applications .

- Structure-Activity Relationship (SAR) Studies : Research has focused on modifying the structure of this compound to enhance its biological activity. Derivatives were synthesized and tested for their antimicrobial and phytotoxic properties. Notably, many derivatives exhibited reduced activity compared to the parent compound, indicating that specific structural features are crucial for maintaining efficacy .

Propriétés

IUPAC Name |

(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMIBGYKZFDMD-MQOMDTIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.